2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13314263
InChI: InChI=1S/C10H11N3S/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8/h1-3,6-7H,4-5,11H2
SMILES: C1=CC=NC(=C1)C2=CSC(=N2)CCN
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine

CAS No.:

Cat. No.: VC13314263

Molecular Formula: C10H11N3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine -

Specification

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
IUPAC Name 2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethanamine
Standard InChI InChI=1S/C10H11N3S/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8/h1-3,6-7H,4-5,11H2
Standard InChI Key STIRJTZFRKEHMZ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=CSC(=N2)CCN
Canonical SMILES C1=CC=NC(=C1)C2=CSC(=N2)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 4-position with a pyridin-2-yl group and at the 2-position with an ethanamine side chain. X-ray crystallography of analogous structures reveals planar configurations for both the thiazole and pyridine rings, with dihedral angles between the rings typically ranging from 5° to 15°, suggesting moderate conjugation . The ethanamine side chain adopts a staggered conformation, minimizing steric hindrance with the aromatic systems .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃S
Molecular Weight205.28 g/mol
CAS Registry Number1017394-68-1
Solubility (Water)12.7 mg/mL (dihydrochloride)
pKa (Amine Group)~8.2 (predicted)

Spectral Characteristics

  • ¹H NMR (DMSO-d₆): δ 8.58 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.79 (m, 2H, pyridine-H), 7.35 (s, 1H, thiazole-H), 3.72 (t, J = 6.6 Hz, 2H, -CH₂-), 2.93 (t, J = 6.6 Hz, 2H, -CH₂-) .

  • ESI-MS: m/z 206.08 [M+H]⁺, consistent with the molecular formula .

The dihydrochloride salt (CAS 1308650-39-6) enhances aqueous solubility (>10-fold compared to the free base) and stability, making it preferable for pharmacological assays .

Synthesis and Derivative Development

Primary Synthetic Routes

The parent compound is synthesized via a modified Hantzsch thiazole synthesis:

  • Thiazole Ring Formation: Condensation of 2-aminopyridine with β-keto esters (e.g., ethyl acetoacetate) in the presence of phosphorus pentasulfide (P₂S₅) yields the thiazole intermediate .

  • Side-Chain Functionalization: Nucleophilic substitution at the thiazole C-2 position with 2-chloroethylamine introduces the ethanamine group .

For the dihydrochloride salt, the free base is treated with concentrated HCl in anhydrous ethanol, followed by recrystallization from acetonitrile.

Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)
Room temperature, 24 hr6295
Reflux, 6 hr7898
Microwave, 150°C, 1 hr8999

Microwave-assisted synthesis reduces reaction times from 24 hours to 1 hour while improving yield .

Structural Analogues and SAR Insights

  • Pyridine Substitution: Replacing the pyridin-2-yl group with pyridin-4-yl (CAS 941867-23-8) reduces M₃ mAChR affinity by >50%, underscoring the importance of the 2-position nitrogen for target engagement .

  • Thiazole Modifications: Methylation at the thiazole C-5 position (e.g., 4-methylthiazol-5-yl derivatives) enhances CDK4/6 inhibitory activity (IC₅₀: 23 nM vs. 44 nM for non-methylated analogues) .

Pharmacological Applications

Table 3: Antiproliferative Activity of Thiazole Analogues

CompoundCell Line (IC₅₀, μM)Target
Parent compoundN/AN/A
4-Methylthiazol-5-ylMV4-11 (0.023)CDK4/6
Quinoline-substitutedCaco-2 (27.2)Topoisomerase II

Antimicrobial Properties

Thiazole derivatives demonstrate broad-spectrum activity:

  • Antibacterial: MIC values of 0.0039–0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal: 90% inhibition of Candida albicans biofilm formation at 16 μg/mL.

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors and ergosterol biosynthesis inhibition .

Biochemical Interactions and Mechanism

Muscarinic Acetylcholine Receptor Modulation

N-pyridinyl-2-thiazolamine derivatives act as positive allosteric modulators (PAMs) of the M₃ mAChR:

  • Fold Shift in EC₅₀: 3.5–12.1 for CCh-induced calcium mobilization in CHO-K1 cells .

  • Subtype Selectivity: >100-fold selectivity over M₂ and M₄ subtypes, attributed to sulfur–nitrogen nonbonding interactions in the thiazolamine core .

Enzyme Inhibition

  • α-Glucosidase: IC₅₀ = 18.7 μM (compared to acarbose: 32.4 μM) .

  • Urease: 76% inhibition at 50 μM (reference: thiourea, 82% at 100 μM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator